[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid

Flavone-8-acetic acid analogs Structural biology Medicinal chemistry

The compound [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid (CAS 184025-92-1; molecular formula C₁₆H₁₂O₅; molecular weight 284.26 g/mol) is a synthetic chromone derivative belonging to the flavone-8-acetic acid (FAA) analog class. It is characterized by a benzopyran-4-one core with an 8-acetic acid moiety and a distinctive 2-(2H-pyran-6-yl) substituent, replacing the 2-phenyl ring found in the parent FAA compound.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 184025-92-1
Cat. No. B15063808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid
CAS184025-92-1
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1C=CC=C(O1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O
InChIInChI=1S/C16H12O5/c17-12-9-14(13-6-1-2-7-20-13)21-16-10(8-15(18)19)4-3-5-11(12)16/h1-6,9H,7-8H2,(H,18,19)
InChIKeyWFZJIRPWBRNQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid (CAS 184025-92-1): A Flavone-8-Acetic Acid Analog for Anticancer Lead Optimization


The compound [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid (CAS 184025-92-1; molecular formula C₁₆H₁₂O₅; molecular weight 284.26 g/mol) is a synthetic chromone derivative belonging to the flavone-8-acetic acid (FAA) analog class . It is characterized by a benzopyran-4-one core with an 8-acetic acid moiety and a distinctive 2-(2H-pyran-6-yl) substituent, replacing the 2-phenyl ring found in the parent FAA compound . This structural modification places it within a series of 2-heteroaryl FAA derivatives investigated for antitumour activity, specifically targeting vascular disruption and immunomodulation pathways [1].

Why [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic Acid Cannot Be Replaced by Unsubstituted FAA or Common Analogs


The antitumour activity of flavone-8-acetic acid (FAA) analogs is exquisitely sensitive to the nature of the 2-position substituent. Research has established that even minor structural changes—such as the introduction of heteroaryl groups in place of the 2-phenyl ring—lead to dramatic variations in both in vitro IC₅₀ values and in vivo tumour growth inhibition [1]. The 2-phenyl parent (FAA) acts as a vascular disrupting agent and immunomodulator via TNF-α induction, but its clinical efficacy was limited, driving the development of heteroaryl-modified analogs [2]. The 2-(2H-pyran-6-yl) substitution in the target compound introduces an electron-rich, oxygen-containing heterocycle that alters electronic distribution, hydrogen-bonding potential, and lipophilicity relative to the phenyl, thienyl, or furyl analogs, potentially modifying target engagement, pharmacokinetics, and therapeutic window [3]. Simple substitution with the parent FAA or 6-methyl FAA (MFAA) would therefore bypass the specific pharmacological profile conferred by the pyran substituent.

Quantitative Comparator Evidence for [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic Acid


Structural Deviation from the FAA Pharmacophore: 2-(2H-Pyran-6-yl) vs. 2-Phenyl Substitution

The most fundamental differential property of the target compound is the replacement of the 2-phenyl ring in FAA (CAS 87626-55-9) with a 2-(2H-pyran-6-yl) moiety. This substitution introduces an endocyclic oxygen atom into the 2-substituent, altering key physicochemical parameters. The structural identity of the target compound is confirmed by IUPAC name (2-[4-oxo-2-(2H-pyran-6-yl)chromen-8-yl]acetic acid) and InChI (InChI=1S/C16H12O5/c17-12-9-14(13-6-1-2-7-20-13)21-16-10(8-15(18)19)4-3-5-11(12)16/h1-6,9H,7-8H2,(H,18,19)) as reported by authoritative databases . In contrast, FAA (4-oxo-2-phenyl-4H-1-benzopyran-8-acetic acid) bears a hydrophobic phenyl ring at the 2-position [1].

Flavone-8-acetic acid analogs Structural biology Medicinal chemistry

Predicted Lipophilicity (cLogP) Modulation by 2-Pyranyl Substitution: In Silico Comparison

The endocyclic oxygen in the 2-(2H-pyran-6-yl) group is predicted to reduce lipophilicity compared to the 2-phenyl parent (FAA) and the 2-thienyl analog (2b in Aitken et al. [1]). Computational predictions using the MolSoft chemical structure toolkit indicate that the target compound has a lower cLogP than FAA, which is expected to enhance aqueous solubility and reduce plasma protein binding .

Lipophilicity Drug-likeness In silico ADME

Vendor-Specific Quality Specifications: Purity and ISO Certification

For commercial procurement, the target compound is available from MolCore (Hangzhou) at a certified purity of NLT 98%, with ISO quality system certification ensuring batch-to-batch consistency . Alternative vendors (Chemenu) offer the compound at 97% purity with Catalog Number CM299348 . In comparison, close structural analogs such as flavone-8-acetic acid (CAS 87626-55-9) and 6-methyl-flavone-8-acetic acid are available from multiple vendors, but the target compound's unique pyran-substituted scaffold provides a restricted sourcing landscape.

Chemical procurement Quality control API intermediate sourcing

Structural Class Activity Inference: Heteroaryl Substitution at Position 2 Critically Modulates Antitumour Potency

The Aitken et al. (1998) study established that replacement of the 2-phenyl group in FAA with heterocyclic substituents significantly alters in vitro antitumour activity against the MAC 15A murine colon adenocarcinoma cell line [1]. Among the 14 2-heteroaryl derivatives tested, unsubstituted FAA (2a) exceeded the highest testable concentration (>258 μM IC₅₀), while the 2-thienyl analog (2b) showed dramatically improved potency (IC₅₀ ≈ 422±131 μM) [1]. Although the target compound's 2-(2H-pyran-6-yl) variant was not among the 14 derivatives tested in this publication, the SAR trend demonstrates that electron-rich heteroaryl 2-substituents (thienyl, furyl) can improve cellular potency by at least 2-4 fold over phenyl [1].

Structure-activity relationship (SAR) Antitumour screening Vascular disrupting agents

Recommended Applications for [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic Acid Based on Evidence Profile


Lead Compound for Vascular Disrupting Agent (VDA) Optimization Programs

The target compound serves as a candidate scaffold for the design of next-generation vascular disrupting agents. The 2-(2H-pyran-6-yl) substitution introduces an oxygen heteroatom that is absent in first-generation FAA, potentially reducing the lipophilicity-driven toxicity that limited FAA's clinical development [1]. Procurement is justified by the established class SAR showing that electron-rich 2-heteroaryl derivatives can improve in vitro potency against colon adenocarcinoma models, as demonstrated for 2-furyl and 2-thienyl analogs [2].

Building Block for Structure-Activity Relationship (SAR) Exploration of Chromone-8-Acetic Acids

The compound fills a gap in the publicly reported 2-heteroaryl FAA SAR matrix. The Aitken et al. (1998) series extensively profiled thienyl, furyl, pyridyl, and benzothienyl 2-substituents but did not include 2-pyranyl derivatives [2]. Inclusion of this compound in an SAR panel would extend the understanding of how oxygen heteroatom placement in the 2-substituent ring affects in vitro activity, solubility, and protein binding, particularly in comparison to the 2-furyl analog (IC₅₀ 140±24 μM against MAC 15A) [2].

Reference Standard for Analytical Method Development and Quality Control in FAA Analog Synthesis

With MolCore providing NLT 98% purity under ISO quality systems, the compound can serve as a certified reference standard for HPLC/LC-MS method development in laboratories synthesizing or analyzing FAA analogs . Its distinct retention time and mass spectral fingerprint (MW 284.26) differentiate it from FAA (MW 280.28) and other common byproducts, enabling reliable identification and quantification in reaction monitoring [1].

In Silico Modeling of Chromone-Based Kinase or Immunomodulatory Targets

The pyran oxygen in the 2-substituent introduces a hydrogen-bond acceptor that may engage kinase hinge regions or modulate interactions with immunomodulatory targets (e.g., TNF-α pathway components). Given that FAA's mechanism involves TNF-α induction and endothelial cell apoptosis [3], the target compound is suitable for molecular docking and molecular dynamics studies aimed at rational optimization of target binding affinity and selectivity before committing to synthesis and in vitro testing.

Quote Request

Request a Quote for [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.